4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multiple steps. One common method includes the reaction of a suitable hydrazine derivative with a fluorinated aromatic aldehyde under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- **4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Uniqueness
The uniqueness of 4-[(E)-[(2-HYDROXYETHYL)IMINO]METHYL]-5-METHYL-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-PYRAZOL-3-ONE lies in its specific combination of functional groups and fluorinated aromatic ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10F7N3O2 |
---|---|
Molecular Weight |
385.24 g/mol |
IUPAC Name |
4-(2-hydroxyethyliminomethyl)-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H10F7N3O2/c1-5-6(4-22-2-3-25)13(26)24(23-5)12-10(17)8(15)7(14(19,20)21)9(16)11(12)18/h4,23,25H,2-3H2,1H3 |
InChI Key |
GRWBPLUKNXSQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C=NCCO |
Origin of Product |
United States |
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